molecular formula C6F11I B051413 1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane CAS No. 125112-67-6

1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane

Cat. No. B051413
M. Wt: 407.95 g/mol
InChI Key: WKHPXJGCMGZHKR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be a cyclopentane ring with eight fluorine atoms, one iodine atom, and one trifluoromethyl group attached. The exact structure would depend on the positions of these groups on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms, iodine atom, and trifluoromethyl group. For example, it might have a high electronegativity and be resistant to reactions with many other substances .

Safety And Hazards

As with any chemical compound, handling “1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane” would require appropriate safety measures. The specific safety and hazard information would depend on the properties of the compound, which are not available in the literature I have access to .

Future Directions

The future directions for research on this compound would likely involve exploring its properties and potential applications. This could include investigating its reactivity, stability, and possible uses in various industries .

properties

IUPAC Name

1,1,2,2,3,3,4,4-octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F11I/c7-2(8)1(18,6(15,16)17)3(9,10)5(13,14)4(2,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHPXJGCMGZHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379874
Record name 1,1,2,2,3,3,4,4-octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane

CAS RN

125112-67-6
Record name 1,1,2,2,3,3,4,4-octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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